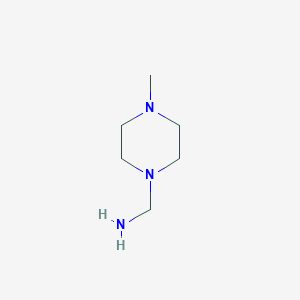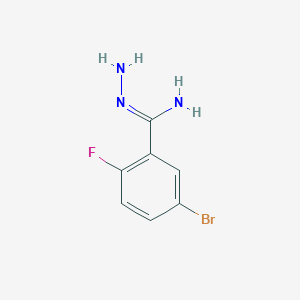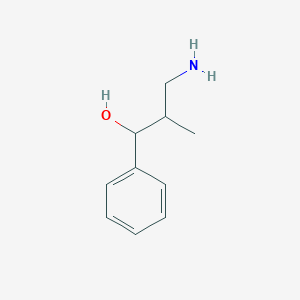
4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with a dimethylamino group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1-methylcyclohexanone with dimethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and automated control systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
科学研究应用
4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules, influencing the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but with a benzene ring instead of a cyclohexane ring.
4-(Dimethylamino)pyridine: Contains a pyridine ring and is known for its use as a catalyst in organic synthesis.
4-(Dimethylamino)phenol: Contains a phenol group and is used in various chemical applications.
Uniqueness
4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid is unique due to its cyclohexane ring structure, which imparts different chemical and physical properties compared to aromatic compounds. This uniqueness makes it valuable in specific applications where the cyclohexane ring’s flexibility and reactivity are advantageous.
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
4-(dimethylamino)-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-10(9(12)13)6-4-8(5-7-10)11(2)3/h8H,4-7H2,1-3H3,(H,12,13) |
InChI 键 |
SEMUKROEBMBZBW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)N(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(4-Bromophenyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13152554.png)



![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)






